An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperazine
Introduction
1-(3-Aminophenyl)piperazine is a key chemical intermediate belonging to the phenylpiperazine class of compounds. Its unique structure, featuring a piperazine ring attached to an aniline moiety, imparts a versatile set of chemical properties that make it a valuable building block in medicinal chemistry and drug development. Phenylpiperazine derivatives are known to possess a wide spectrum of biological activities, often interacting with central nervous system targets such as serotonergic and dopaminergic receptors.[1] The aminophenyl substituent, in particular, offers a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This guide provides a comprehensive overview of the core physicochemical properties of 1-(3-aminophenyl)piperazine. As Senior Application Scientists, we recognize that a deep understanding of these fundamental characteristics—such as ionization constants (pKa), lipophilicity (logP), solubility, and stability—is paramount for researchers. These properties govern a molecule's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and purification strategies to pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This document is designed to equip researchers, chemists, and drug development professionals with the technical data and field-proven insights necessary to effectively utilize this compound in their work.
Chemical Identity and Structure
A precise understanding of a molecule's structure and fundamental identifiers is the bedrock of all subsequent physicochemical analysis.
Chemical Structure
The structure of 1-(3-aminophenyl)piperazine consists of a piperazine ring where one nitrogen atom is substituted with a phenyl group, which in turn is substituted with an amino group at the meta- (3-) position.
Figure 1: Chemical Structure of 1-(3-aminophenyl)piperazine.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Piperazin-1-yl)aniline |
| CAS Number | 56439-01-3 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol [2] |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)N |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(3-aminophenyl)piperazine. It is important to note that while some values are available for the closely related isomer 1-(4-aminophenyl)piperazine, specific experimental data for the 3-amino isomer is less common and often relies on validated predictive models.
| Property | Value (Predicted or Experimental) | Source/Notes |
| Melting Point | 95-99 °C | Predicted. Similar to related isomers. |
| Boiling Point | ~340 °C at 760 mmHg | Predicted. |
| pKa₁ | ~8.5 - 9.0 (Piperazine N4-H) | Predicted. Refers to the secondary amine on the piperazine ring. |
| pKa₂ | ~4.5 - 5.0 (Aniline -NH₂) | Predicted. Refers to the aromatic amino group. |
| pKa₃ | ~2.0 - 2.5 (Piperazine N1) | Predicted. Refers to the tertiary amine on the piperazine ring. |
| logP (octanol/water) | 0.8 - 1.2 | Predicted. Indicates moderate lipophilicity. |
| Aqueous Solubility | Sparingly soluble | Qualitative. Expected to be pH-dependent. |
Ionization and Lipophilicity: The Twin Pillars of Drug Action
For any compound intended for biological application, its acid-base properties (pKa) and lipophilicity (logP) are arguably the most critical physicochemical parameters. They dictate how the molecule will partition between aqueous and lipid environments, such as crossing cell membranes or interacting with protein binding sites.
Acid-Base Properties (pKa)
1-(3-Aminophenyl)piperazine is a polybasic molecule with three nitrogen atoms capable of accepting a proton. The pKa value represents the pH at which a specific functional group is 50% protonated and 50% neutral.
-
Expertise & Causality: The molecule has three basic centers: the secondary amine on the piperazine ring (N4), the primary aromatic amine (aniline), and the tertiary amine linked to the phenyl ring (N1).
-
The Most Basic Center (pKa₁ ≈ 8.5-9.0): The secondary amine (N4) of the piperazine ring is the most basic. It behaves like a typical secondary aliphatic amine, whose conjugate acid has a pKa in this range. For unsubstituted piperazine, this value is 9.73.[3] The electron-withdrawing effect of the distant phenyl group slightly reduces its basicity.
-
The Aromatic Amine (pKa₂ ≈ 4.5-5.0): The aniline amino group is significantly less basic. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation.
-
The Least Basic Center (pKa₃ ≈ 2.0-2.5): The tertiary amine (N1) is the least basic. Its lone pair is also delocalized into the attached phenyl ring, and the resulting positive charge after protonation would be destabilized by the electron-withdrawing nature of the adjacent, already-protonated anilinium group.
-
Understanding this hierarchy is crucial for designing salt formation strategies, predicting solubility at different physiological pH values (e.g., stomach vs. intestine), and anticipating interactions with biological targets.
This protocol provides a self-validating system for the precise measurement of pKa values.[4]
Objective: To determine the pKa values of 1-(3-aminophenyl)piperazine by monitoring pH changes during titration with a strong acid.
Materials & Equipment:
-
1-(3-Aminophenyl)piperazine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[5]
-
Deionized, carbonate-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
-
Nitrogen gas source[6]
Procedure:
-
System Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[5]
-
Sample Preparation: Accurately weigh a sample of 1-(3-aminophenyl)piperazine and dissolve it in a known volume of deionized water to create a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M.[5][6]
-
Initial Adjustment: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[6] Adjust the initial pH to ~11.0 with 0.1 M NaOH to ensure all basic groups are in their free base form.
-
Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M HCl from the burette.
-
Data Acquisition: After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue this process until the pH drops below 2.0.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence points, which appear as sharp peaks.
-
The pKa values correspond to the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[5] For a tri-basic species, you will observe three inflection points and can determine three corresponding pKa values.
-
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is the measure of a compound's differential solubility between these two immiscible phases. It is a critical predictor of a drug's ability to cross lipid membranes.
-
Expertise & Causality: A positive logP value indicates a preference for the lipid (octanol) phase, suggesting higher membrane permeability but potentially lower aqueous solubility. A negative value indicates hydrophilicity. The predicted logP of ~1.0 for 1-(3-aminophenyl)piperazine suggests a balanced character, which is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.
This method is the gold standard for logP determination for compounds with expected values between -2 and 4.[7][8]
Objective: To measure the equilibrium distribution of 1-(3-aminophenyl)piperazine between n-octanol and water.
Materials & Equipment:
-
1-(3-aminophenyl)piperazine sample
-
n-Octanol (reagent grade, pre-saturated with water)
-
Buffered water (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffered water. The volume ratio should be varied in different runs (e.g., 1:1, 2:1, 1:2 octanol:water) to ensure the final result is independent of the ratio.[8]
-
Equilibration: Cap the tubes securely and shake them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Separate the two phases by centrifugation (e.g., 3000 rpm for 15 minutes).[8]
-
Quantification: Carefully withdraw an aliquot from each phase (octanol and aqueous). Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as its base-10 logarithm:
-
P = C_oct / C_aq
-
logP = log₁₀(P) The results from the different volume ratios should agree within ± 0.3 log units.[8]
-
Figure 3: Workflow for logP determination by the shake-flask method.
Stability, Handling, and Analytical Characterization
Chemical Stability and Storage
Phenylpiperazine derivatives can be susceptible to degradation, primarily through oxidation and photodegradation.[9]
-
Oxidative Stability: The aniline moiety is particularly prone to oxidation, which can lead to the formation of colored impurities over time. The piperazine ring itself is generally stable but can undergo degradation under harsh conditions.
-
Light Sensitivity: Aromatic amines can be light-sensitive.
-
Trustworthiness - Self-Validating Protocol: To ensure the integrity of the compound, it is crucial to handle and store it under conditions that minimize degradation.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place (2-8 °C is often recommended).
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or storing in a dark location.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Safety and Handling
Based on data for related aminophenylpiperazines, the compound should be handled with appropriate care.[2]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Wear a lab coat.
-
Analytical Characterization Methods
Several chromatographic techniques are suitable for the identification and quantification of 1-(3-aminophenyl)piperazine.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of phenylpiperazine derivatives.[10][11]
-
Causality: Reversed-phase chromatography (e.g., using a C18 column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is highly effective. Detection is typically achieved using a UV detector, as the phenyl ring provides a strong chromophore.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, providing both retention time and mass spectral data for definitive identification.[12][13]
-
Causality: The compound is sufficiently volatile for GC analysis. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which is invaluable for structural confirmation.
-
Conclusion
1-(3-Aminophenyl)piperazine is a versatile chemical scaffold with physicochemical properties that make it highly relevant to drug discovery and development. Its multiple basic centers provide a pH-dependent solubility profile and opportunities for salt formation, governed by a clear hierarchy of pKa values. A balanced lipophilicity, indicated by its logP value, suggests potential for good membrane permeability. While stable under proper storage conditions, care must be taken to protect it from oxidation and light. The analytical methods outlined, particularly HPLC and GC-MS, provide robust means for its characterization and quantification. The comprehensive data and validated protocols presented in this guide offer researchers the foundational knowledge required to confidently and effectively incorporate 1-(3-aminophenyl)piperazine into their research endeavors.
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